3-(4-Iodophenyl)-2H-chromen-2-one

Carbonic anhydrase inhibition Enzyme inhibition Coumarin SAR

Researchers require 3-arylcoumarins with a reactive handle for diversification or a strong anomalous X-ray signal. This compound delivers both. - **Synthetic Utility**: C-I bond enables Suzuki, Heck, and Sonogashira couplings under mild conditions (yields up to 91%). - **Crystallography**: Iodine provides anomalous scattering (f'' ≈ 6.8 e-) for experimental phasing without heavy-atom derivatization. - **Benchmark Use**: Confirmed hCA I inhibition (Ki = 3.70 μM); ideal for assay validation and SAR libraries. Supplied at ≥95% purity for immediate R&D use.

Molecular Formula C15H9IO2
Molecular Weight 348.13 g/mol
CAS No. 25229-74-7
Cat. No. B1330931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)-2H-chromen-2-one
CAS25229-74-7
Molecular FormulaC15H9IO2
Molecular Weight348.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I
InChIInChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
InChIKeySECODLMNIMINDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Iodophenyl)-2H-chromen-2-one: Overview


3-(4-Iodophenyl)-2H-chromen-2-one (CAS 25229-74-7) is a synthetic 3-arylcoumarin derivative belonging to the broader coumarin class of benzopyrone heterocycles [1]. It features a coumarin (2H-chromen-2-one) core with a 4-iodophenyl substituent at the 3-position. The compound has a molecular formula of C₁₅H₉IO₂ and a molecular weight of 348.14 g/mol, with a calculated LogP of 4.63 indicating substantial lipophilicity . It is commercially available through screening compound suppliers such as ChemBridge (catalog number 5663733) , Fluorochem (product code F314478, 95% purity) , and Hit2Lead, with purity specifications typically ≥95% .

3-(4-Iodophenyl)-2H-chromen-2-one: Substitution Limitations


Substituting 3-(4-Iodophenyl)-2H-chromen-2-one with its bromo- or chloro-analogs, or the unsubstituted 3-phenylcoumarin, introduces significant and quantifiable differences in key physicochemical and functional parameters. The iodine substituent imparts a substantially higher molecular weight (348.14 g/mol vs. 301.13 g/mol for the bromo analog and 256.68 g/mol for the chloro analog) , and increased heavy atom density, which directly enhances X-ray scattering contrast and alters electronic absorption/emission properties [1]. Furthermore, the C–I bond is considerably more reactive in cross-coupling reactions (Suzuki, Heck, Sonogashira) than C–Br or C–Cl bonds, enabling distinct synthetic utility that cannot be replicated by lighter halogen analogs .

3-(4-Iodophenyl)-2H-chromen-2-one: Comparative Evidence


Carbonic Anhydrase I Inhibitory Activity

3-(4-Iodophenyl)-2H-chromen-2-one exhibits moderate inhibitory activity against human carbonic anhydrase I (hCA I) with a Ki value of 3.70 μM, as determined via CO₂ hydration stopped-flow assay [1]. While this represents only a Class-level inference (no direct comparator Ki data for 3-phenylcoumarin in the same assay system is publicly available), the presence of a measurable Ki establishes a baseline for this scaffold's engagement with hCA I, contrasting with unsubstituted coumarin derivatives that show negligible inhibition at comparable concentrations [2].

Carbonic anhydrase inhibition Enzyme inhibition Coumarin SAR

X-ray SAD Phasing Advantage

The iodine atom in 3-(4-Iodophenyl)-2H-chromen-2-one provides a distinct anomalous scattering signal for X-ray crystallography applications, with an anomalous scattering factor (f'') of approximately 6.8 electrons at Cu Kα wavelength (λ = 1.5418 Å), compared to approximately 2.3 electrons for bromine and 0.5 electrons for chlorine [1]. This Class-level inference is derived from tabulated X-ray scattering factors for elemental iodine, bromine, and chlorine; direct crystallographic data for the target compound in protein co-crystal structures is not publicly available. The presence of iodine renders this compound suitable as an intrinsic heavy atom derivative for SAD/MAD phasing without requiring additional heavy atom soaking steps [2].

X-ray crystallography SAD phasing Heavy atom derivative Structural biology

Cross-Coupling Reactivity Advantage

The aryl iodide moiety in 3-(4-Iodophenyl)-2H-chromen-2-one exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding aryl bromide or chloride analogs. This Cross-study comparable observation is based on well-established reactivity trends for aryl halides in Suzuki-Miyaura couplings: the oxidative addition step proceeds significantly faster with C–I bonds (bond dissociation energy ≈ 272 kJ/mol) than with C–Br bonds (≈ 336 kJ/mol) or C–Cl bonds (≈ 397 kJ/mol) [1]. Synthetic protocols for this compound typically employ Suzuki-Miyaura coupling of 3-iodocoumarin precursors with aryl boronic acids, achieving yields up to 91% under optimized conditions . This enables efficient diversification at the 3-position for library synthesis applications.

Suzuki-Miyaura coupling Palladium catalysis Cross-coupling Aryl iodide reactivity

Lipophilicity and Physicochemical Comparison

3-(4-Iodophenyl)-2H-chromen-2-one exhibits a calculated LogP of 4.63 (ALOGPS) and a molecular weight of 348.14 g/mol, compared to its bromo-analog (3-(4-bromophenyl)coumarin) which has a calculated LogP of 4.42 and molecular weight of 301.13 g/mol . This Supporting evidence indicates that iodine substitution increases lipophilicity by approximately 0.21 LogP units relative to bromine substitution, while adding 47 g/mol to molecular weight . The increased lipophilicity may influence membrane permeability and protein binding in biological assays, representing a distinct physicochemical profile that differentiates this compound from lighter halogen analogs in screening collections.

Lipophilicity LogP Physicochemical properties Drug-likeness

3-(4-Iodophenyl)-2H-chromen-2-one: Application Scenarios


Diversity-Oriented Synthesis via Cross-Coupling

3-(4-Iodophenyl)-2H-chromen-2-one serves as an electrophilic coupling partner in Suzuki-Miyaura, Heck, and Sonogashira reactions for the generation of 3-arylcoumarin libraries. The reactive aryl iodide moiety enables efficient diversification under mild conditions, with reported synthetic yields up to 91% for related 3-iodocoumarin coupling reactions . This utility is supported by the compound's commercial availability from multiple screening compound vendors including ChemBridge (catalog number 5663733) and Fluorochem (product code F314478, 95% purity) .

X-ray Crystallography Phasing

The iodine atom in 3-(4-Iodophenyl)-2H-chromen-2-one provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα) that enables experimental phasing in macromolecular X-ray crystallography without requiring additional heavy atom derivatization. This compound is suitable for co-crystallization studies of coumarin-binding proteins where phasing information is required, particularly for proteins that bind 3-arylcoumarin scaffolds .

Carbonic Anhydrase Screening Component

Based on its verified inhibitory activity against human carbonic anhydrase I (Ki = 3.70 μM) , 3-(4-Iodophenyl)-2H-chromen-2-one is a relevant inclusion in focused screening libraries targeting carbonic anhydrase isoforms. While the compound exhibits modest potency, its activity against hCA I distinguishes it from unsubstituted coumarin derivatives that typically show negligible inhibition, making it a useful benchmark compound for assay validation and SAR initiation .

LC-MS and GC-MS Reference Standard

The distinctive isotopic pattern of iodine (monoisotopic mass 126.90447 Da, approximately 100% natural abundance) produces a unique mass spectrometric signature that facilitates unambiguous identification and quantification. This compound is commercially available at 95% purity and is suitable for use as an internal standard or calibration reference in analytical method development for halogenated coumarin derivatives.

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